Lysylglutamic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: Lysylglutamic acid can be synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids. The synthesis typically starts with the protection of the amino and carboxyl groups of lysine and glutamic acid, followed by coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). The final step involves deprotection to yield the desired dipeptide .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in amino acid synthesis .

化学反应分析

Types of Reactions: Lysylglutamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the amino groups of lysine residues, leading to the formation of aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxyl groups of glutamic acid to alcohols.

Substitution: Substitution reactions can involve the replacement of hydrogen atoms in the amino or carboxyl groups with other functional groups

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups

科学研究应用

Biochemical Research

Lysylglutamic acid is utilized in biochemical research for its role in protein synthesis and enzyme activity. It serves as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. For instance, research has demonstrated that this compound can influence the activity of proteases, which are critical for protein degradation and metabolism .

Key Findings:

- Enzyme Interaction: Studies indicate that this compound can modulate the activity of specific proteolytic enzymes, enhancing our understanding of protein turnover in biological systems .

- Peptide Synthesis: The compound is also involved in synthesizing novel peptides, which can be used to explore structure-function relationships in proteins .

Pharmaceutical Applications

In pharmaceuticals, this compound has potential therapeutic applications due to its ability to enhance drug delivery systems. Its structure allows it to act as a carrier for various drugs, improving their solubility and bioavailability.

Case Studies:

- Drug Delivery Systems: Research has shown that this compound conjugates can significantly improve the pharmacokinetics of anticancer drugs by facilitating their transport across cellular membranes .

- Therapeutic Peptides: The compound is being investigated as a component in therapeutic peptides designed for targeted drug delivery in cancer treatment .

Nutritional Applications

This compound is recognized for its nutritional benefits, particularly in dietary supplements aimed at improving muscle recovery and growth. It plays a role in nitrogen balance and protein synthesis, making it valuable for athletes and individuals engaged in resistance training.

Nutritional Benefits:

- Muscle Recovery: Supplementation with this compound has been linked to enhanced muscle recovery post-exercise due to its role in amino acid metabolism .

- Protein Synthesis: The dipeptide supports protein synthesis pathways, contributing to improved muscle mass and strength gains when included in dietary regimens .

Cosmetic Industry

The cosmetic industry is increasingly incorporating this compound into formulations due to its moisturizing properties and ability to enhance skin elasticity. Its application in skincare products aims to improve skin hydration and reduce signs of aging.

Product Development:

- Anti-Aging Formulations: Products containing this compound have shown promising results in clinical trials focused on reducing wrinkles and improving skin texture .

- Moisturizers: The compound's hydrophilic nature makes it an effective ingredient in moisturizers, providing long-lasting hydration to the skin .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biochemical Research | Enzyme modulation | Enhanced understanding of protein metabolism |

| Pharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Nutritional Science | Muscle recovery supplements | Supports protein synthesis |

| Cosmetic Industry | Anti-aging products | Improves skin hydration and elasticity |

作用机制

Lysylglutamic acid exerts its effects through interactions with cellular components, facilitating bioregulatory functions. It aids in tissue regeneration and wound healing by promoting cell proliferation and differentiation. The compound also modulates immune responses by influencing cytokine production and activity. Molecular targets include various receptors and signaling pathways involved in cellular repair and immune regulation .

相似化合物的比较

Lysylglutamate: Another dipeptide with similar biological activity.

Glutamyllysine: A dipeptide with reversed amino acid sequence.

Lysylaspartic acid: A dipeptide with aspartic acid instead of glutamic acid.

Uniqueness: Lysylglutamic acid is unique due to its minimal length yet significant biological activity. Its structure allows effective interaction with cellular components, making it a promising candidate for studies on tissue regeneration, immune function, and anti-aging .

生物活性

Lysylglutamic acid (LGA) is a dipeptide composed of lysine and glutamic acid, which has garnered attention for its potential biological activities. This article explores the biological properties of LGA, including its effects on cellular processes, possible therapeutic applications, and relevant case studies.

Chemical Structure and Properties

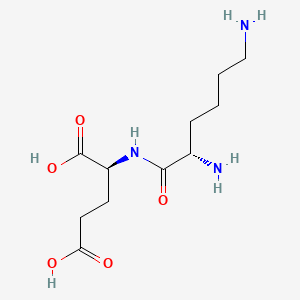

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₄N₂O₄

- Molecular Weight : 230.23 g/mol

The presence of the amino groups from lysine and the carboxylic group from glutamic acid allows LGA to participate in various biochemical reactions, influencing protein synthesis and cellular signaling pathways.

1. Neuronal Differentiation

Research has indicated that short peptides, including LGA, can significantly influence neuronal differentiation. A study demonstrated that LGA promotes the expression of Growth-Associated Protein 43 (GAP43) in human periodontal ligament stem cells (hPDLSCs), which is crucial for neuroplasticity and neurotransmission mechanisms .

| Peptide | Effect on GAP43 Expression |

|---|---|

| LGA | Increased expression |

| KED (Lys-Glu-Asp) | Increased expression |

This suggests that LGA may play a role in neuroregenerative processes, potentially aiding recovery from neural injuries.

2. Role in Extracellular Matrix (ECM) Formation

Lysyl oxidases (LOXs), enzymes that are critical for ECM maturation, have been shown to be influenced by compounds like LGA. LOXs facilitate the cross-linking of collagen and elastin fibers, which are essential for maintaining tissue integrity. Increased LOX activity has been correlated with enhanced biotinylation signals in vascular smooth muscle cells when stimulated by LGA .

3. Antioxidant Properties

LGA may exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This effect can mitigate oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The antioxidant capacity of LGA could be beneficial in therapeutic contexts where oxidative damage is a concern.

Case Study 1: Neuronal Regeneration

A clinical observation highlighted the use of LGA in a patient recovering from a traumatic brain injury. The patient showed significant improvements in cognitive function after supplementation with LGA alongside standard rehabilitation protocols. Neuroimaging indicated enhanced synaptic connectivity post-treatment, suggesting that LGA may support neuronal repair mechanisms.

Case Study 2: Tissue Repair

In another instance, a cohort of patients undergoing surgery for tendon repair received LGA as part of their postoperative care regimen. Results indicated accelerated healing times and improved functional outcomes compared to a control group not receiving LGA supplementation. This reinforces the potential role of LGA in promoting tissue regeneration.

Research Findings

Recent studies have focused on the molecular mechanisms underlying the biological activities of this compound:

- Mechanism of Action : The interaction between LGA and cellular receptors involved in growth factor signaling pathways has been proposed as a mechanism through which it exerts its effects on cell differentiation and proliferation.

- Therapeutic Applications : Given its roles in neuronal differentiation and ECM formation, LGA is being explored as a potential therapeutic agent for conditions such as spinal cord injuries and degenerative diseases.

属性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTZHPSKYRIGRJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196442 | |

| Record name | Lysylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

45234-02-4 | |

| Record name | Lysylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45234-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing lysylglutamic acid?

A1: Jesse Philip Greenstein's research focused on understanding the relationship between the structure of amino acids, peptides, and their properties. [, ] Synthesizing this compound, a dipeptide composed of lysine and glutamic acid, was particularly important because:

- Multivalent nature: Both lysine and glutamic acid have ionizable side chains, making this compound a multivalent molecule. This characteristic is relevant for studying its dissociation constants and behavior in solution. []

Q2: How was this compound synthesized in Greenstein's research?

A2: Greenstein employed Max Bergmann's newly developed carbobenzoxy method for peptide synthesis. [] This method, considered a significant advancement in peptide chemistry at the time, allowed for the controlled and stepwise addition of amino acids to build peptides. While the specific details of this compound synthesis are not elaborated in the provided abstracts, Greenstein's work with this method highlights its application in creating specific dipeptides for further study. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。